Lipophilicity vs. Structural Analogs
The compound's XLogP3 value of 2.4 provides a measurable balance between aqueous solubility and membrane permeability. This value is 0.57 log units higher than the unsubstituted 5-phenylisoxazol-3-amine (log Pow = 1.83) and at least 1.1 log units higher than the mono-methyl analog 5-(4-methylphenyl)isoxazol-3-amine (XlogP = 1.3) [1]. This increase is consistent with the additive effect of the two methyl groups. Interestingly, the 2,4-dimethylphenyl regioisomer (5-(2,4-Dimethylphenyl)isoxazol-3-amine) has a reported LogP of approximately 2.54 , demonstrating that ortho-substitution can slightly increase lipophilicity further. The 3,4-substitution pattern of the target compound thus occupies a distinct and quantifiable lipophilicity space, different from its closest analogs.
| Evidence Dimension | Computed Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 [2] |
| Comparator Or Baseline | 5-Phenylisoxazol-3-amine: log Pow = 1.83 ; 5-(4-Methylphenyl)isoxazol-3-amine: XlogP = 1.3 [1]; 5-(2,4-Dimethylphenyl)isoxazol-3-amine: LogP = 2.54 |
| Quantified Difference | Δ +0.57 to +1.1 log units vs. unsubstituted and mono-methyl; Δ -0.14 log units vs. ortho-substituted analog |
| Conditions | Computed values from PubChem, ChemicalBook, and supplier databases |
Why This Matters
A higher XLogP directly correlates with increased membrane permeability, making this compound a more suitable starting point for optimizing central nervous system (CNS) penetrant or orally bioavailable drug candidates compared to less lipophilic analogs.
- [1] ChemSrc. {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine (CAS 893639-11-7). XlogP: 1.3. View Source
- [2] Kuujia. 5-(3,4-Dimethylphenyl)-1,2-oxazol-3-amine (CAS 1267109-77-2). XLogP3: 2.4. View Source
